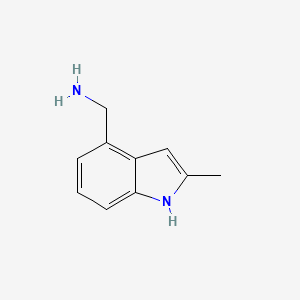

(2-methyl-1H-indol-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1H-indol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZLEBLXSYEQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of 2 Methyl 1h Indol 4 Yl Methanamine

Reactivity of the Indole (B1671886) Nucleus in Functionalization Reactions

The indole nucleus is a π-excessive heteroaromatic system, making it highly reactive towards electrophiles. The presence of the methyl group at the 2-position and the aminomethyl group at the 4-position influences the regioselectivity of these reactions.

Electrophilic substitution on the indole ring generally occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) without disrupting the aromaticity of the benzene (B151609) portion of the molecule. acs.org For (2-methyl-1H-indol-4-yl)methanamine, the C3 position remains the most likely site of electrophilic attack. The electron-donating nature of the 2-methyl group further enhances the electron density of the pyrrole (B145914) ring, reinforcing this preference. The aminomethyl group at C4, being attached via a methylene (B1212753) spacer, has a less direct electronic influence on the indole nucleus compared to a directly attached amino group. However, under acidic conditions typical for many electrophilic substitutions, the primary amine will be protonated to form an ammonium (B1175870) salt, which can act as a deactivating, meta-directing group with respect to the benzene ring. This would further favor substitution on the pyrrole ring at C3.

| Reaction Type | Typical Reagents | Predicted Major Product | Notes |

| Vilsmeier-Haack Reaction | POCl₃, DMF | (2-Methyl-4-(aminomethyl)-1H-indol-3-yl)carbaldehyde | A classic method for formylating electron-rich heterocycles. The reaction proceeds via the formation of a Vilsmeier reagent, which is a mild electrophile. wikipedia.orgchemistrysteps.comorganic-chemistry.org |

| Mannich Reaction | CH₂O, Dimethylamine | 3-((Dimethylamino)methyl)-2-methyl-1H-indol-4-yl)methanamine | This reaction introduces an aminomethyl group, typically at the C3 position of indoles. chemtube3d.combyjus.comwikipedia.org |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-3-nitro-4-(aminomethyl)-1H-indole | Nitration of 2-methylindole (B41428) is known to yield the 5-nitro derivative under certain conditions. umn.edu However, with the C3 position being highly activated, substitution at this position is also likely. The strongly acidic conditions will protonate the aminomethyl group. |

| Halogenation | NBS, NCS, I₂ | 3-Halo-2-methyl-4-(aminomethyl)-1H-indole | Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C3 position. |

| Sulfonation | SO₃, Pyridine | 2-Methyl-4-(aminomethyl)-1H-indole-3-sulfonic acid | Sulfonation of indoles can be complex, but the C3 position is a probable site of reaction. |

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted indole ring is generally difficult due to its electron-rich nature. However, substitution can be facilitated by the presence of electron-withdrawing groups or by modifying the indole nitrogen.

One strategy to achieve nucleophilic substitution is through a cine-substitution mechanism. This involves the use of an N-protected indole, such as an N-sulfonyl derivative, which can act as a leaving group. chemrxiv.org In such a scenario, a nucleophile can attack the C2 position, leading to the expulsion of the N-sulfonyl group and the formation of a 2-substituted indole. While this has been demonstrated for indoles with electron-withdrawing groups at C3, the principle could potentially be applied to (2-methyl-1H-indol-4-yl)methanamine.

Another approach involves the functionalization of the indole at a specific position with a good leaving group, such as a halogen. For instance, if a halogen were introduced at the C3 position, subsequent nucleophilic substitution could be possible, although this would likely require harsh conditions or transition-metal catalysis.

The indole nucleus can undergo both oxidative and reductive transformations.

Oxidation: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. Milder oxidants, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are often used for the dehydrogenation of indolines (dihydroindoles) to indoles. rsc.orgnih.govwikipedia.org DDQ can also be used to achieve oxidative coupling reactions. For (2-methyl-1H-indol-4-yl)methanamine, oxidation could potentially lead to the formation of dimeric products or the introduction of a hydroxyl group on the ring, although careful control of the reaction conditions would be necessary to avoid over-oxidation and polymerization.

Reduction: The indole ring can be reduced to an indoline (B122111) or a tetrahydroindole derivative. A common method for this transformation is catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium. rsc.org The conditions for the reduction (temperature, pressure, catalyst) will determine the extent of hydrogenation. For (2-methyl-1H-indol-4-yl)methanamine, catalytic hydrogenation would likely reduce the benzene ring to a cyclohexane (B81311) ring, yielding a (2-methyl-octahydro-1H-indol-4-yl)methanamine derivative. The specific stereochemistry of the product would depend on the catalyst and reaction conditions.

Chemical Transformations Involving the Methanamine Functional Group

The primary aminomethyl group at the C4 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile.

| Derivatization Strategy | Typical Reagents | Product Type | Notes |

| Acylation | Acyl chlorides, Anhydrides | Amides | This is a straightforward and high-yielding reaction to form stable amide derivatives. |

| Alkylation | Alkyl halides, Sulfates | Secondary and Tertiary Amines | Mono-alkylation can be achieved with careful control of stoichiometry, while exhaustive alkylation can lead to quaternary ammonium salts. |

| Reductive Amination | Aldehydes, Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary and Tertiary Amines | This is a powerful method for forming C-N bonds and can be used to introduce a wide variety of substituents. wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler Reaction | Aldehydes, Ketones | Tetrahydro-β-carbolines | This is an intramolecular electrophilic substitution reaction that leads to the formation of a new six-membered ring. The aminomethyl group acts as the nucleophile, and the indole C3 position is the electrophile. wikipedia.orgclockss.orgnrochemistry.comdepaul.edubuchler-gmbh.com This is a key reaction for the synthesis of many indole alkaloids. |

| Condensation with Carbonyls | Aldehydes, Ketones | Imines (Schiff bases) | The primary amine can reversibly condense with aldehydes and ketones to form imines, which can be further reduced or used in other reactions. nih.govresearchgate.net |

The aminomethyl group can be converted into other functional groups through various synthetic routes.

One important transformation is the conversion of the primary amine to other nitrogen-containing functionalities. For example, treatment with nitrous acid could, in principle, lead to a diazonium salt, which is a versatile intermediate for the introduction of a variety of nucleophiles. However, the stability of such a primary aliphatic diazonium salt would be very low.

A more synthetically useful transformation would be the conversion of the aminomethyl group into a different functional group via a multi-step sequence. For instance, the amine could be converted into a good leaving group, such as by diazotization followed by substitution, although this is often challenging for primary amines.

A more practical approach to functional group interconversion would be to start from a precursor to the aminomethyl group. For example, a 4-halomethyl-2-methylindole could be a versatile intermediate. This halide could be displaced by a variety of nucleophiles to introduce different functional groups. The aminomethyl group itself can be synthesized from the corresponding 4-halomethyl derivative via methods like the Gabriel synthesis , which involves the reaction with potassium phthalimide (B116566) followed by hydrazinolysis. chemrxiv.org This highlights the synthetic relationship between the aminomethyl group and other functionalities at that position.

Another related transformation is the reductive amination of a 4-formyl-2-methylindole. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com This reaction, which involves the condensation of the aldehyde with an amine (such as ammonia (B1221849) or a primary amine) followed by reduction of the resulting imine, is a common method for the synthesis of aminomethyl groups. Understanding the synthesis of the aminomethyl group provides insight into its potential for interconversion back to the aldehyde or other related functionalities.

Exploration of Reactive Intermediates

Generation and Reactivity of Alkylideneindolenine Intermediates in Indole Synthesis

There is no available literature that specifically discusses the generation and reactivity of alkylideneindolenine intermediates from (2-methyl-1H-indol-4-yl)methanamine.

Investigation of Tautomeric Forms and their Impact on Reaction Pathways

There are no dedicated studies on the tautomeric forms of (2-methyl-1H-indol-4-yl)methanamine or how these potential tautomers might influence its reaction pathways.

Theoretical and Computational Studies in 2 Methyl 1h Indol 4 Yl Methanamine Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become indispensable for elucidating the intricate details of chemical reactions. By modeling reactions at the electronic level, chemists can map out potential energy surfaces, identify transition states, and understand the factors that govern reaction rates and product distributions.

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.gov This theory has been particularly insightful in the analysis of cycloaddition reactions, a class of reactions vital for synthesizing complex cyclic molecules.

MEDT studies analyze the changes in electron density along a reaction pathway to understand experimental outcomes. nih.gov For cycloaddition reactions involving indole (B1671886) systems, MEDT can predict reactivity and selectivity. The theory characterizes reactions based on their polar character, classifying them as non-polar, polar, or ionic. luisrdomingo.com Analysis of the electron localization function (ELF), a key tool within MEDT, reveals the nature of bonding changes, showing that they often occur sequentially rather than simultaneously. luisrdomingo.comeuropa.eu For instance, in [3+2] cycloaddition reactions, ELF analysis can characterize the three-atom component (TAC) as zwitterionic, carbenoid, or pseudoradical, which dictates its reactivity and the mechanism of the reaction. luisrdomingo.comnih.gov

While specific MEDT studies on (2-methyl-1H-indol-4-yl)methanamine are not extensively documented, the principles of MEDT can be applied to predict its behavior in cycloaddition reactions. The electron-donating nature of the indole nitrogen and the methyl group would influence the nucleophilicity of the indole ring, which in turn would dictate the kinetics and regioselectivity of its reactions with various electrophilic partners.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely employed to study reaction mechanisms, predict geometries of intermediates and transition states, and calculate activation energies. researchgate.net

In the context of indole chemistry, DFT calculations have been used to explore various reaction pathways. For example, studies on the Ni(0)-NHC-catalyzed enantioselective intramolecular C-H cyclization of indoles utilized the ωB97XD functional to optimize intermediates and transition states. researchgate.net Such calculations can reveal the most favorable reaction channels by comparing the free energy barriers of different pathways. researchgate.net DFT has also been instrumental in understanding nucleophilic addition reactions to indolynes, which are highly reactive intermediates derived from indoles. nih.govacs.org These studies show that regioselectivity is controlled by the distortion energies required to reach the transition states, a factor that can be accurately modeled with DFT. nih.govacs.org

For (2-methyl-1H-indol-4-yl)methanamine, DFT could be used to model its participation in various organic transformations. For instance, the mechanism of electrophilic aromatic substitution on the indole ring could be investigated, determining the relative activation energies for substitution at different positions. Furthermore, DFT calculations could elucidate the pathways for reactions involving the methanamine side chain, such as N-acylation or N-alkylation.

Table 1: Application of Quantum Chemical Methods in Indole Chemistry

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular Electron Density Theory (MEDT) | Cycloaddition Reaction Analysis | Characterization of reaction polarity and mechanism (concerted vs. sequential bond formation). luisrdomingo.comeuropa.eu |

| Density Functional Theory (DFT) | Reaction Pathway & Transition State Analysis | Determination of activation energies, prediction of regioselectivity, and modeling of reaction intermediates. researchgate.netresearchgate.net |

Computational Prediction of Reactivity and Selectivity in Indole Systems

Predicting the outcome of chemical reactions, particularly the regioselectivity and site selectivity, is a major goal of computational chemistry. rsc.org For substituted indoles, several positions on the ring are susceptible to attack, and predicting the most reactive site is crucial for synthetic planning.

Computational models, including machine learning approaches, have been developed to predict site selectivity in the functionalization of aromatic systems. mit.edu These models can learn from vast datasets of known reactions to predict the outcomes for new substrates. mit.edu For indole systems, computational studies have successfully predicted the regioselectivity of nucleophilic additions to indolynes. nih.govacs.org These studies revealed that selectivity is governed by the relative ease of distorting the aryne into the two possible transition structures, a principle that provides a simple predictive model. nih.gov

In the case of (2-methyl-1H-indol-4-yl)methanamine, computational tools could predict the selectivity of various reactions. For example, in C-H functionalization reactions, these models could determine whether substitution is more likely to occur at the C3, C5, C6, or C7 position of the indole ring. The interplay between the electron-donating effects of the pyrrole (B145914) nitrogen and the methyl group, and the directing effect of the methanamine group, would be critical factors in these predictions.

Conformational Analysis and Stereochemical Control in Chiral Indolylmethanamine Synthesis

When a molecule is chiral, understanding its three-dimensional structure and the spatial arrangement of its atoms (stereochemistry) is critical. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. miamioh.edu This analysis is fundamental for understanding and controlling the stereochemical outcome of reactions that produce chiral centers.

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. In reactions involving indole derivatives, achieving high stereochemical control is often a significant challenge. Computational methods play a vital role in this area. For example, in the Ni-NHC-catalyzed enantioselective intramolecular cyclization of indoles, computational studies were essential to elucidate the origins of enantioselectivity. researchgate.net By modeling the transition states leading to the different stereoisomers, researchers can understand how the chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other.

If (2-methyl-1H-indol-4-yl)methanamine were to be used as a scaffold for synthesizing more complex chiral molecules, conformational analysis would be key. For instance, if the methanamine nitrogen were to be part of a larger, chiral substituent, computational modeling could predict the most stable conformations and how they might influence the accessibility of different reactive sites on the indole ring, thereby controlling the stereochemical outcome of subsequent reactions.

Computational Modeling of Molecular Interactions and Electronic Properties

Computational modeling provides valuable information about the intrinsic properties of a molecule, such as its electronic structure and how it interacts with other molecules. These models can calculate a variety of molecular descriptors that help to rationalize and predict chemical behavior.

The electronic properties of (2-methyl-1H-indol-4-yl)methanamine, such as its charge distribution and molecular electrostatic potential (MEP), can be modeled computationally. The MEP map, for instance, can indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions and reactivity. nih.gov For example, analysis of the MEP for a transition state can show how oppositely charged regions of reacting molecules align, leading to favorable electrostatic interactions. nih.gov

Predicted properties for (2-methyl-1H-indol-4-yl)methanamine and its isomers are available through databases like PubChem. These predictions, often derived from computational models, offer a first glance at the molecule's characteristics.

Table 2: Predicted Molecular Properties of (2-methyl-1H-indol-4-yl)methanamine

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂ | PubChem uni.lu |

| Monoisotopic Mass | 160.10005 Da | PubChem uni.lu |

| XlogP (predicted) | 1.3 | PubChem uni.lu |

| SMILES | CC1=CC2=C(C=CC=C2N1)CN | PubChem uni.lu |

| InChIKey | PYZLEBLXSYEQMK-UHFFFAOYSA-N | PubChem uni.lu |

These computational data, from predicted partition coefficients (XlogP) to collision cross sections for mass spectrometry analysis, are valuable for analytical and medicinal chemistry applications. uni.luuni.lu They help in understanding the molecule's potential bioavailability and in developing analytical methods for its detection and characterization.

Strategic Applications of 2 Methyl 1h Indol 4 Yl Methanamine As an Organic Building Block

Construction of Complex Indole-Based Scaffolds for Chemical Diversification

The indole (B1671886) nucleus is a cornerstone in the design of biologically active molecules, and the functional handles on (2-methyl-1H-indol-4-yl)methanamine provide multiple avenues for elaboration into complex polycyclic systems. The synthesis of diverse indole-fused scaffolds is a key strategy in medicinal chemistry, and this building block is well-suited for such endeavors. nih.govrsc.org

Research has demonstrated that the nature and position of substituents on the indole ring are critical factors in dictating the chemoselectivity of annulation processes. polimi.it For instance, in cycloaddition reactions with 1,2-diaza-1,3-dienes, the substitution pattern on the indole substrate can control whether the reaction proceeds via a [4+2] or a [3+2] pathway, leading to distinct fused indoline (B122111) scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles. polimi.it The primary amine of (2-methyl-1H-indol-4-yl)methanamine can be strategically protected or modified to steer these transformations, allowing for the creation of diverse molecular architectures from a single precursor.

Furthermore, the indole C3 position, while unsubstituted in the parent molecule, remains a reactive site for electrophilic substitution, a common pathway for functionalization. Reactions involving indolylmethanols, which can be conceptually derived from the title compound's structural class, have been used to achieve C3-alkylation with various partners like cyclic enamides, catalyzed by Lewis acids such as AlCl₃. nih.gov This highlights a potential reaction pathway where the aminomethyl group of (2-methyl-1H-indol-4-yl)methanamine could be used to direct or participate in intramolecular cyclizations after an initial intermolecular reaction at the C3 position, leading to rigid, complex scaffolds. The diversity-oriented synthesis of indole-fused 1,4-benzodiazepines and tetrahydro-β-carbolines from tryptamine, a related indole-containing amine, showcases the power of this approach to rapidly generate privileged skeletons by adjusting reaction conditions and reagents. rsc.org

Utility in Multi-component Reactions for Rapid Chemical Library Generation (e.g., Ugi reaction relevance)

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecules from three or more starting materials in a single step. nih.gov The Ugi four-component reaction (U-4CC) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org The efficiency, high atom economy, and ability to generate a wide variety of substitution patterns make the Ugi reaction exceptionally valuable for creating large chemical libraries for high-throughput screening. organic-chemistry.orgtcichemicals.com

(2-Methyl-1H-indol-4-yl)methanamine is an ideal substrate for the Ugi reaction due to its primary amine functionality. nih.govwikipedia.org In the Ugi reaction mechanism, the amine first condenses with an aldehyde or ketone to form an imine. wikipedia.orgorganic-chemistry.org This imine is then involved in a series of nucleophilic additions with the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

By employing (2-methyl-1H-indol-4-yl)methanamine as the amine component, chemists can readily incorporate the 2-methylindole-4-methyl moiety into a diverse array of peptide-like scaffolds. nih.govorganic-chemistry.org The other three components (aldehyde, carboxylic acid, and isocyanide) can be varied extensively, allowing for the rapid generation of a library of compounds centered around the indole core. This strategy has been successfully applied to create indole-tethered peptide units through a five-component Ugi reaction variation, demonstrating the power of MCRs to build structural diversity and complexity in a short sequence. nih.gov The products of such reactions are peptidomimetics, which have significant potential as pharmaceutical agents. organic-chemistry.org

Precursor for Analogs with Modified Substitution Patterns

A key advantage of (2-methyl-1H-indol-4-yl)methanamine as a building block is the potential to use it as a starting point for a wide range of analogs with modified substitution patterns. Both the indole ring and the aminomethyl side chain can be subjected to further chemical transformations to generate new derivatives with altered steric and electronic properties.

The indole ring itself can undergo various electrophilic substitution reactions. For example, general procedures for the methylation of indoles using methanol (B129727) in the presence of an iridium catalyst have been established, suggesting a pathway to introduce additional methyl groups onto the ring system. rsc.org Similarly, bromination can be achieved to produce bromo-substituted indoles, which can then serve as handles for further cross-coupling reactions. rsc.org

The primary amine functionality is also a versatile handle for modification. It can be alkylated, acylated, or used in reductive amination protocols to generate secondary or tertiary amines with diverse substituents. For instance, a general method for synthesizing N-desmethyltriptans involves the reduction of carbamate (B1207046) precursors with reagents like lithium aluminum hydride, a transformation that could be adapted for (2-methyl-1H-indol-4-yl)methanamine to produce N-alkylated analogs. researchgate.net Tandem reactions starting from related 2-alkynylanilines have been developed to produce various 4-amino indoles, showcasing synthetic routes that could be adapted to create analogs of the title compound. rsc.org

The following table illustrates potential modifications and the resulting analog classes that can be accessed from (2-methyl-1H-indol-4-yl)methanamine or related indole precursors.

| Precursor Class | Reaction Type | Resulting Analog Class |

| Indole Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Alkylated Indoles |

| Indole Ring | Fischer Indole Synthesis | Indoles with varied C2/C3 substituents orientjchem.org |

| Aminomethyl Group | N-Alkylation / Reductive Amination | N-Substituted (2-methyl-1H-indol-4-yl)methanamines researchgate.net |

| Aminomethyl Group | Acylation | N-Acyl (2-methyl-1H-indol-4-yl)methanamines |

| Indole & Amine | Cyclocondensation | Fused Polycyclic Indole Scaffolds rsc.orgpolimi.it |

Table 2: Synthetic modifications to generate analogs.

Future Research Directions and Emerging Trends in 2 Methyl 1h Indol 4 Yl Methanamine Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary objective in modern organic synthesis is the development of processes that are not only efficient in terms of yield but also environmentally benign. Research into the synthesis of indole (B1671886) derivatives, including (2-methyl-1H-indol-4-yl)methanamine, is increasingly focused on "green" chemistry principles. This involves a shift away from conventional methods that often rely on harsh conditions or toxic reagents.

Future synthetic strategies are expected to prioritize:

Catalyst-Free and Solvent-Free Conditions: Researchers have successfully synthesized indole derivatives by reacting substituted benzaldehydes and indoles under visible light irradiation without any catalyst or solvent, achieving high yields of 80-90%. openmedicinalchemistryjournal.com Another approach involves the use of microwave irradiation in a solvent-free environment, which is both economical and environmentally friendly. openmedicinalchemistryjournal.com

Use of Green Solvents: Water is being explored as a viable green solvent for various reactions, including the multi-component synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com This approach mitigates the toxicity and disposal issues associated with many organic solvents. openmedicinalchemistryjournal.com

Reusable Catalysts: The use of solid, reusable acid catalysts like Cellulose Sulfuric Acid (CSA) presents a sustainable alternative to traditional acid catalysts. openmedicinalchemistryjournal.com CSA has been used for the synthesis of indole derivatives under solvent-free conditions and can be recovered and reused multiple times without a significant loss of activity. openmedicinalchemistryjournal.com

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for Indole Derivatives

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Solvents | Often rely on volatile organic compounds (VOCs). | Prioritize water, ionic liquids, or solvent-free conditions. openmedicinalchemistryjournal.com |

| Catalysts | May use stoichiometric, toxic, or non-recoverable catalysts. | Employ reusable solid acid catalysts, or are catalyst-free. openmedicinalchemistryjournal.com |

| Energy Input | Typically involves prolonged heating. | Utilizes alternative energy sources like microwave or visible light irradiation. openmedicinalchemistryjournal.com |

| Waste | Can generate significant chemical waste. | Designed to minimize waste and improve atom economy. rsc.orgnih.gov |

| Starting Materials | May involve expensive and hazardous reagents. orientjchem.orgresearchgate.net | Focus on simple, inexpensive, and less toxic precursors. orientjchem.orgresearchgate.net |

Exploration of Novel Reactivity Profiles and Reaction Pathways

Beyond improving its synthesis, future research will delve into the reactivity of (2-methyl-1H-indol-4-yl)methanamine as a building block for more complex molecules. The indole core is electron-rich, making it susceptible to electrophilic substitution, while the primary amine group offers a handle for a wide array of chemical transformations.

Key areas for exploration include:

Multicomponent Reactions (MCRs): The use of indole derivatives in MCRs, such as the Ugi reaction, is a powerful strategy for rapidly generating libraries of structurally diverse and drug-like scaffolds. rsc.orgnih.gov The interrupted Fischer indole synthesis can produce cyclic Schiff bases that serve as versatile intermediates for further derivatization in a short sequence of steps. rsc.orgnih.gov

Functionalization of the Indole Core: Due to high electron density, the indole ring readily undergoes electrophilic substitution, providing opportunities to introduce new functional groups at various positions. orientjchem.org

Derivatization of the Methanamine Moiety: The primary amine at the 4-position is a nucleophilic site ripe for reactions such as acylation, alkylation, and arylation, enabling the synthesis of a vast range of amides, secondary and tertiary amines, and other nitrogen-containing structures.

Integration of Advanced Computational Design in Synthetic Planning

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For a scaffold like (2-methyl-1H-indol-4-yl)methanamine, in silico methods can guide synthetic efforts, predict molecular properties, and accelerate the design of new compounds with desired functions.

Future applications in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the structure of indole derivatives and their biological activity. This allows for the rational design of new analogues with enhanced potency and selectivity. researchgate.net

Predictive Modeling: Algorithms can predict key properties such as metabolic stability, toxicity, and pharmacokinetic profiles, helping to prioritize which derivatives to synthesize and test. This was demonstrated in the optimization of a 17β-HSD5 inhibitor, where a tertiary alcohol group was introduced to enhance inhibitory activity and improve metabolic stability. researchgate.net

Reaction Optimization: Computational tools can be used to model reaction mechanisms and transition states, helping chemists to understand reaction pathways and optimize conditions for higher yields and selectivity.

Table 2: Role of Computational Design in the Synthetic Workflow

| Stage | Computational Tool/Method | Contribution |

| Design | Molecular Docking, QSAR | Identifies potential biological targets and predicts the activity of virtual compounds. nih.gov |

| Synthesis Planning | Retrosynthetic Analysis Software | Proposes efficient synthetic routes to target molecules. |

| Reaction Optimization | DFT Calculations | Models reaction energetics and pathways to predict outcomes and optimize conditions. |

| Property Prediction | ADMET Prediction Models | Forecasts the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. researchgate.net |

Synergistic Approaches with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and high-throughput automation represents a paradigm shift in chemical synthesis, offering unprecedented control, efficiency, and scalability. These technologies are particularly well-suited for the synthesis and derivatization of indole scaffolds.

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch flasks offers numerous advantages. These include enhanced heat and mass transfer, improved safety when handling hazardous reagents or exothermic reactions, and precise control over reaction parameters like temperature and residence time. nih.gov Flow chemistry enables scalability from milligrams to kilograms, facilitating a smoother transition from laboratory research to industrial production. nih.gov For example, multi-step flow processes have been developed for the synthesis of complex pharmaceutical ingredients, demonstrating the robustness of this technology. nih.govallfordrugs.com

Automated Synthesis: Automation is revolutionizing the way chemical libraries are synthesized and screened. Acoustic Droplet Ejection (ADE) technology, for instance, uses sound waves to dispense nanoliter-scale droplets of reagents, enabling massive parallel experimentation in microplates. rsc.orgnih.govnih.gov This miniaturized, automated approach dramatically accelerates the screening of reaction conditions, building blocks, and functional group compatibility, allowing for the rapid exploration of chemical space while minimizing resource consumption and waste. rsc.orgnih.govrug.nl The scalability of these nano-scale reactions to a preparative millimole scale has been successfully demonstrated. rsc.orgnih.govnih.gov

The synergy between flow chemistry for production and automated systems for discovery will undoubtedly accelerate the exploration of derivatives of (2-methyl-1H-indol-4-yl)methanamine, enabling the rapid generation and testing of novel compounds for a wide range of applications.

Q & A

Q. What are the common synthetic routes for (2-methyl-1H-indol-4-yl)methanamine, and what challenges arise in its purification?

The synthesis typically involves indole ring functionalization followed by amine group introduction. For example, bromination at the 4-position of 2-methylindole, followed by nucleophilic substitution with a methanamine precursor, is a plausible route. Challenges include controlling regioselectivity during substitution and minimizing byproducts from reactive intermediates. Purification often requires column chromatography or recrystallization, with solvent selection critical due to the compound's polarity . Structural analogs like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine highlight the importance of protecting groups to prevent undesired side reactions .

Q. Which spectroscopic techniques are most effective for characterizing (2-methyl-1H-indol-4-yl)methanamine?

- NMR : - and -NMR confirm the indole scaffold and methyl/methanamine substituents. Aromatic protons in the indole ring (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) are diagnostic.

- Mass Spectrometry : High-resolution MS (e.g., LC-QTOF) validates molecular weight and fragmentation patterns. For example, analogs like 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol were characterized using LC-QTOF to confirm structural integrity .

- IR Spectroscopy : N-H stretches (3200–3400 cm) and aromatic C=C vibrations (1450–1600 cm) are key .

Q. How should researchers handle safety concerns when working with (2-methyl-1H-indol-4-yl)methanamine?

While specific GHS data for this compound is limited, structurally similar methanamines (e.g., 1-(4-Isopropoxyphenyl)methanamine) are classified as harmful via inhalation, skin contact, or ingestion. Use PPE (gloves, goggles), work in a fume hood, and store in inert, dry conditions. Emergency protocols should align with general amine-handling guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (2-methyl-1H-indol-4-yl)methanamine analogs?

Discrepancies often arise from assay conditions (e.g., pH, cell lines) or structural variations. For instance, [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine showed varying receptor affinities depending on stereochemistry . To address contradictions:

- Standardize assays : Use validated cell lines (e.g., HEK293 for GPCR studies) and control buffers.

- Conduct structure-activity relationship (SAR) studies : Compare substituent effects, as seen in 4′-methoxy-3-(5-(trifluoromethyl)-1H-indol-2-yl)biphenyl-4-ol, where trifluoromethyl groups enhanced metabolic stability .

Q. What strategies optimize the yield of (2-methyl-1H-indol-4-yl)methanamine in multi-step syntheses?

- Catalyst optimization : Palladium catalysts improve cross-coupling efficiency in indole functionalization.

- Microwave-assisted synthesis : Reduces reaction time for steps like amination, as demonstrated in the synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine .

- In-line purification : Use scavenger resins to remove impurities early, minimizing loss in later stages .

Q. How does the methanamine group influence the compound's interaction with neurological targets?

The primary amine in (2-methyl-1H-indol-4-yl)methanamine can form hydrogen bonds with receptors like serotonin (5-HT) or trace amine-associated receptors (TAARs). Analogous compounds, such as 3-((1H-indol-4-yl)oxy)-2-hydroxy-N-(2-(2-methoxyphenoxy)ethyl)propan-1-aminium, show modulated activity due to amine protonation states at physiological pH . Computational docking studies (e.g., AutoDock Vina) can predict binding modes and guide functional group modifications .

Methodological Guidance

Q. What analytical workflows are recommended for detecting (2-methyl-1H-indol-4-yl)methanamine in complex matrices?

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate basic amines.

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) for separation.

- Detection : Tandem MS (MRM mode) for sensitivity, as applied to 4-hydroxy-N-methyl-N-ethyltryptamine analysis .

Q. How can researchers validate the stability of (2-methyl-1H-indol-4-yl)methanamine under varying storage conditions?

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 1–3 months and monitor degradation via HPLC.

- Light sensitivity testing : Store aliquots in amber vs. clear vials and compare UV-vis spectra. Structural analogs like (2,4-Dimethoxyphenyl)methanamine degrade faster under UV light, necessitating dark storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.